molecular formula C21H24N2OS B11706821 N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide

Katalognummer: B11706821
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: XTTXUFMDJYOGKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is a compound that features a unique combination of adamantane, thiazole, and benzamide moieties. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The benzamide group adds further complexity to the molecule, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with thiazole and benzamide precursors. For instance, adamantanecarboxylic acid can be reacted with thiazole derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and yields. For example, the use of microwave irradiation in the synthesis of adamantane derivatives has shown significant improvements in both yield and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the thiazole and benzamide groups interact with various enzymes and receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide is unique due to its combination of adamantane, thiazole, and benzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Eigenschaften

Molekularformel

C21H24N2OS

Molekulargewicht

352.5 g/mol

IUPAC-Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2OS/c1-13-2-4-17(5-3-13)19(24)23-20-22-18(12-25-20)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,23,24)

InChI-Schlüssel

XTTXUFMDJYOGKF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.